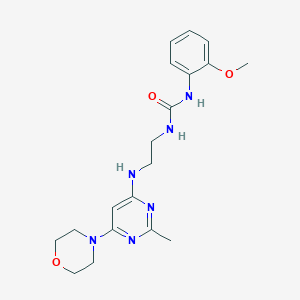

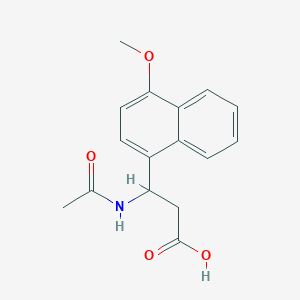

![molecular formula C20H17N3O4 B2915551 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1251703-52-2](/img/structure/B2915551.png)

2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic approaches have been reported for the preparation of benzofuro[3,2-b]pyridine derivatives. Notably, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . Another method involves metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, yielding diversely orchestrated 3-ArS/ArSe derivatives .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including annulation reactions, aromatization, and functional group transformations. For instance, the annulation reaction mentioned earlier leads to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines. Additionally, the presence of an acrylate motif allows for further diversification of the product .

Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound and its derivatives have been synthesized through various chemical processes, aiming to explore their biological activities, particularly as anticancer agents. For instance, Al-Sanea et al. (2020) reported the design, synthesis, and in vitro cytotoxic activity of certain derivatives on 60 cancer cell lines, identifying compounds with appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020). Similarly, Abu‐Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Anticancer Properties

The synthesis of these compounds has shown promising results in anticancer research. For example, Shams et al. (2010) utilized a key precursor for synthesizing different heterocyclic derivatives, with most compounds revealing high inhibitory effects against various cancer cell lines, suggesting potential for further antitumor evaluation (Shams et al., 2010).

Anti-Inflammatory and Analgesic Effects

Derivatives have also been explored for their anti-inflammatory and analgesic properties. Sondhi et al. (2009) synthesized a number of derivatives and screened them for anti-inflammatory and analgesic activities, identifying compounds with significant activity (Sondhi et al., 2009).

Antimicrobial Activity

Some derivatives have been investigated for their antimicrobial potential. Hossan et al. (2012) synthesized a series of derivatives as antimicrobial agents, showing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Orientations Futures

: Cheng, B., Li, H., Zhu, X., Zhang, X., He, Y., Sun, H., Wang, T., & Zhai, H. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 57(62), 7676–7679. DOI: 10.1039/D1CC02477A : Metal free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2

Propriétés

IUPAC Name |

2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-12-7-9-13(10-8-12)21-16(24)11-23-19(25)18-17(22-20(23)26)14-5-3-4-6-15(14)27-18/h3-10H,2,11H2,1H3,(H,21,24)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUVLDASACIVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

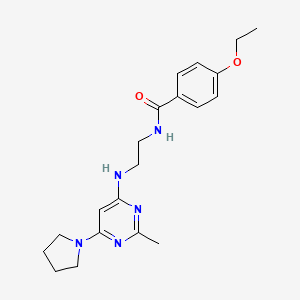

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)

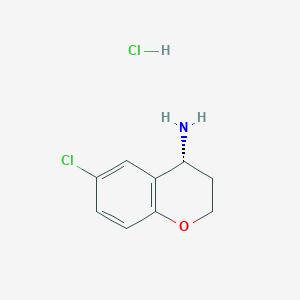

![N-Methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2915473.png)

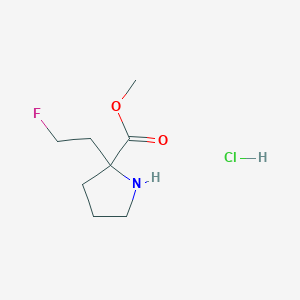

![2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2915485.png)

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2915489.png)

![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2915490.png)

![(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2915491.png)